Unraveling the Biological Origins of Cyclo(Tyr-Leu): A Technical Guide
Unraveling the Biological Origins of Cyclo(Tyr-Leu): A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, cytotoxic, and anticoagulant properties.[1][2] This technical guide delves into the biological origins of Cyclo(Tyr-Leu), summarizing current knowledge on its natural sources, biosynthesis, and the experimental methodologies employed for its study.
Natural Occurrence of Cyclo(Tyr-Leu)
Cyclo(Tyr-Leu) is a natural product found in a variety of organisms, spanning the plant and microbial kingdoms. Its presence has been documented in:
-
Plants: Notably, it has been isolated from Portulaca oleracea Linn (purslane) and the roots of Panax notoginseng.[2][3][4]
-
Bacteria: Various bacterial species are known to produce this cyclic dipeptide. For instance, a Bacillus species associated with an entomopathogenic nematode has been shown to produce Cyclo(D-Tyr-L-Leu), a stereoisomer of the compound.[5] Other bacteria, such as Nocardia alba, have also been reported as sources.[4] Marine sponge-associated bacteria, like Psychrobacter sp., are capable of producing similar cyclic dipeptides, highlighting the potential of marine microbial ecosystems as a source for these compounds.[6]
-
Fungi: While specific isolation of Cyclo(Tyr-Leu) from fungi is mentioned, detailed species information from the provided results is limited. However, fungi are well-known producers of a wide array of cyclic dipeptides.[7]
Biosynthesis of Cyclo(Tyr-Leu)
Cyclic dipeptides like Cyclo(Tyr-Leu) are synthesized through two primary enzymatic pathways:
-
Cyclodipeptide Synthases (CDPSs): This is a major pathway for the biosynthesis of cyclodipeptides in microorganisms. CDPSs are enzymes that utilize two aminoacyl-tRNAs as substrates to catalyze the formation of the cyclic dipeptide scaffold.[7] The process involves the sequential transfer of two aminoacyl moieties to the enzyme, followed by an intramolecular cyclization reaction to release the final product.[7]
-
Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, multi-domain enzymes that synthesize peptides independent of the ribosome. In some cases, the final step in an NRPS assembly line involves the cyclization of a linear dipeptide to form a 2,5-diketopiperazine.[7]
While the precise biosynthetic pathway for Cyclo(Tyr-Leu) in all producing organisms has not been fully elucidated, the involvement of CDPSs or NRPSs is highly probable, especially in its microbial producers.
A diagram illustrating the general biosynthetic pathway of cyclodipeptides by Cyclodipeptide Synthases (CDPSs) is provided below.
Quantitative Data
Quantitative data on the production and activity of Cyclo(Tyr-Leu) and its analogs are crucial for understanding their biological significance and potential applications. The following table summarizes key quantitative findings from the literature.
| Compound | Source Organism/System | Quantitative Data | Reference |
| Cyclo(D-Tyr-L-Leu) | Bacillus sp. | Minimum Inhibitory Concentration (MIC) against Colletotrichum gloeosporioides: 8 µg/mL | [5] |
| Commercial Fungicide (oligochitosan) | - | MIC against Colletotrichum gloeosporioides: 125 µg/mL | [5] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | At 1.8 mM, decreased pyocyanin production by 41%, protease activity by 20%, and elastase activity by 32%. | [8] |
| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | At 1.8 mM, decreased pyocyanin production by 47%, protease activity by 5%, and elastase activity by 8%. | [8] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Showed the best inhibitory efficiency on pyocyanin, protease, and elastase production. | [8] |
| Cyclo(L-Pro-L-Tyr) | - | Binding energy with LasR: -8.28 kcal/mol | [8] |
| Cyclo(L-Hyp-L-Tyr) | - | Binding energy with LasR: -8.13 kcal/mol | [8] |
| Cyclo(L-Pro-L-Phe) | - | Binding energy with LasR: -7.99 kcal/mol | [8] |
| 3OC12-HSL (natural ligand) | - | Binding energy with LasR: -8.33 kcal/mol | [8] |
Experimental Protocols
The isolation and characterization of Cyclo(Tyr-Leu) from natural sources involve a series of meticulous experimental steps. Below is a generalized workflow based on common practices in natural product chemistry.
1. Extraction: The producing organism (e.g., bacterial culture broth or plant material) is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites.[9][10]
2. Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This typically involves:
-
Silica Gel Column Chromatography: The extract is fractionated based on polarity.[9][10]
-
Thin Layer Chromatography (TLC): Used to monitor the separation and identify fractions containing the compound of interest.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain the pure compound.[2][5]
3. Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms.[5]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the molecule.[5]
Signaling Pathways and Biological Activities
Cyclo(Tyr-Leu) and its analogs have been shown to interact with and modulate various biological pathways, particularly in the context of microbial communication and virulence.
Quorum Sensing Inhibition: Several cyclic dipeptides, including those structurally related to Cyclo(Tyr-Leu), have been identified as inhibitors of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa.[8] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS signaling, these compounds can reduce the production of virulence factors and biofilm formation.[8]
For example, Cyclo(L-Pro-L-Tyr) has been shown to suppress genes in both the las and rhl QS systems of P. aeruginosa.[8] This is achieved by binding to the LasR receptor protein, a key regulator of the QS cascade.[8]
Below is a simplified diagram illustrating the interaction of Cyclo(Tyr-Leu) analogs with the LasR quorum sensing system.
Cyclo(Tyr-Leu) is a naturally occurring cyclic dipeptide with a widespread distribution in plants and microorganisms. Its biosynthesis is likely mediated by dedicated enzyme systems such as CDPSs or NRPSs. The diverse biological activities of Cyclo(Tyr-Leu) and its analogs, particularly their ability to modulate bacterial quorum sensing, make them promising candidates for the development of novel therapeutic agents. Further research into their biosynthesis, mechanism of action, and optimization through synthetic chemistry will be crucial for harnessing their full potential in drug discovery and development.
References
- 1. Cyclo(Tyr-Leu) | Antifungal | TargetMol [targetmol.com]
- 2. Cyclo(Tyr-Leu) | CAS:82863-65-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo(Tyr-Leu) | C15H20N2O3 | CID 572422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(Tyr-Leu) | 82863-65-8 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
